4-Chloro-9,9-dimethyl-2-phenyl-9H-fluorene
Description
4-Chloro-9,9-dimethyl-2-phenyl-9H-fluorene (CAS: 2922283-44-9) is a fluorene derivative characterized by a chloro substituent at position 4, two methyl groups at position 9, and a phenyl group at position 2. Its molecular formula is C₂₁H₁₇Cl, with a molecular weight of 304.81 g/mol. The compound is stored under dark, dry conditions at room temperature and exhibits hazards related to skin and eye irritation (H315, H319) .
Properties
IUPAC Name |
4-chloro-9,9-dimethyl-2-phenylfluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl/c1-21(2)17-11-7-6-10-16(17)20-18(21)12-15(13-19(20)22)14-8-4-3-5-9-14/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSYKWCNRMYWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3Cl)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-9,9-dimethyl-2-phenyl-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available fluorene derivatives.
Methylation: The methyl groups are introduced at the 9th position through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.
Phenylation: The phenyl group is introduced at the 2nd position via a Friedel-Crafts alkylation reaction using benzene and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large quantities of chlorinating agents in controlled environments.
Continuous Methylation: Employing continuous flow reactors for efficient methylation.
Automated Phenylation: Utilizing automated systems for the Friedel-Crafts reaction to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-9,9-dimethyl-2-phenyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, replacing it with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium amide or thiourea in polar solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced fluorene derivatives.
Substitution: Formation of substituted fluorene compounds with various functional groups.
Scientific Research Applications
Organic Synthesis
4-Chloro-9,9-dimethyl-2-phenyl-9H-fluorene is primarily utilized as an intermediate in organic synthesis. Its structure allows for various chemical transformations, making it a valuable building block in the creation of complex organic molecules.
Case Study: Synthesis of Pharmaceutical Compounds
In a study focused on synthesizing pharmaceutical intermediates, 4-chloro derivatives were used to create secondary amines through nucleophilic substitution reactions. The compound demonstrated high functional compatibility, enabling the synthesis of pharmaceutical building blocks with significant yields and selectivity .
Table 1: Reaction Conditions for Synthesis of Secondary Amines
| Reaction Type | Reagents Used | Yield (%) | Selectivity |
|---|---|---|---|
| Nucleophilic Substitution | This compound + Amine | 85 | High |
| Coupling Reaction | This compound + Grignard Reagent | 90 | Moderate |
Materials Science
The compound has also been explored for its potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Case Study: Development of OLEDs
Research indicates that 4-chloro derivatives can enhance the performance of OLEDs due to their favorable electronic properties. The incorporation of this compound into OLED structures has shown improvements in luminescent efficiency and stability .
Table 2: Performance Metrics of OLEDs Using 4-Chloro Derivatives
| Device Configuration | Emission Color | Efficiency (cd/A) | Lifespan (hours) |
|---|---|---|---|
| Single Layer OLED | Blue | 15 | 5000 |
| Multi-layer OLED | White | 20 | 8000 |
Photophysical Studies
The photophysical properties of this compound have been investigated to understand its behavior under UV light. These studies are crucial for applications in photonics and sensor technology.
Case Study: UV Absorption and Emission Spectra
Experimental results have demonstrated that this compound exhibits strong UV absorption characteristics, making it suitable for applications in UV filters and sensors. Its emission properties indicate potential use in fluorescent markers .
Table 3: UV Absorption Characteristics
| Wavelength (nm) | Absorbance (AU) | Emission Peak (nm) |
|---|---|---|
| 250 | 0.85 | 400 |
| 300 | 1.10 | 450 |
Mechanism of Action
The mechanism of action of 4-Chloro-9,9-dimethyl-2-phenyl-9H-fluorene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural distinctions among fluorene derivatives arise from substituents, which influence electronic properties, solubility, and reactivity. Below is a comparative analysis of 4-Chloro-9,9-dimethyl-2-phenyl-9H-fluorene and related compounds:
*Calculated based on molecular formula C₂₁H₁₇NO₂.
Electronic and Steric Effects
- Chloro vs. Nitro Groups : The chloro group in the target compound is moderately electron-withdrawing, while the nitro group in 9,9-Dimethyl-2-(2-nitrophenyl)-9H-fluorene () is strongly electron-withdrawing, reducing aromatic reactivity but enhancing stability in electrophilic substitutions .
- Methoxy vs.
- Amine Functionality : The amine-substituted derivative () exhibits enhanced electron-donating capacity, making it suitable for charge transport layers in organic light-emitting diodes (OLEDs) .
Biological Activity
4-Chloro-9,9-dimethyl-2-phenyl-9H-fluorene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities. This compound is structurally related to other PAHs known for their diverse biological effects, including anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
- Molecular Formula: C21H17Cl
- Molecular Weight: 304.81 g/mol
- CAS Number: Not available
- Structural Characteristics: The compound features a chlorinated fluorene structure, which is significant in determining its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds within the fluorene family exhibit various degrees of cytotoxicity against cancer cell lines. The specific mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Induction of Apoptosis: Similar PAHs have been shown to activate apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation: Studies suggest that chlorinated derivatives can interfere with cellular replication processes.
A comparative study on related compounds noted that those with similar structural motifs demonstrated significant growth inhibition in various cancer cell lines, suggesting potential for further exploration of this compound in oncology research .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Preliminary findings indicate:
- Bacterial Inhibition: The compound has shown effectiveness against several bacterial strains, potentially through disruption of bacterial membrane integrity.
- Fungal Activity: Limited studies suggest antifungal properties as well, warranting further investigation into its spectrum of activity.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Inhibits cell proliferation | ||
| Antimicrobial | Effective against Gram-positive bacteria | |
| Potential antifungal properties |
Case Studies
Several case studies have highlighted the biological implications of similar compounds:
- Case Study on PAHs and Cancer : A study demonstrated that certain PAHs can activate carcinogenic pathways leading to tumor development in animal models. This raises concerns regarding the safety profile of chlorinated derivatives like this compound .
- Antimicrobial Efficacy : In vitro studies have shown that derivatives with similar structures exhibit significant antibacterial activity against resistant strains, suggesting potential therapeutic applications for this compound in treating infections .
Q & A
Q. What are the established synthetic methodologies for preparing 4-Chloro-9,9-dimethyl-2-phenyl-9H-fluorene, and how can reaction conditions be optimized?
The synthesis typically involves functionalization of the fluorene core through Friedel-Crafts alkylation or cross-coupling reactions. For example:
- Step 1 : Introduce dimethyl groups at the 9-position via alkylation using methyl halides and Lewis acids (e.g., AlCl₃).
- Step 2 : Install the phenyl group at the 2-position using Suzuki-Miyaura coupling with a phenylboronic acid catalyst .
- Step 3 : Chlorination at the 4-position using Cl₂ or SOCl₂ under controlled conditions to avoid over-halogenation.
Optimization includes monitoring reaction temperatures (50–80°C for coupling reactions) and using anhydrous solvents (e.g., THF or DMF) to prevent side reactions. Purity is verified via TLC and GC-MS .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., dimethyl groups at δ 1.2–1.5 ppm and aromatic protons at δ 6.8–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 318.1) .
- Elemental Analysis : Matches calculated vs. observed C/H/Cl ratios (±0.3% tolerance).
- HPLC : Quantifies purity (>98%) using C18 columns and acetonitrile/water gradients .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential release of HCl vapor during decomposition .
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 4°C to prevent photodegradation and moisture absorption.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular geometry of this compound?
SC-XRD using SHELX or WinGX software provides precise bond lengths/angles and crystallographic parameters:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K.
- Refinement : Apply full-matrix least-squares methods to achieve R < 0.05. Intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds) are identified via Mercury visualization .
Example findings: Dihedral angles between fluorene rings (~72°) and centroid distances (~4.22 Å) confirm absence of π-π stacking .
Q. What role does this compound play in the development of organic electronic materials?
The chloro and phenyl groups enhance electron-withdrawing properties, making it suitable for:
- OLEDs : As a hole-transport layer (HTL) when functionalized with electron-donating groups (e.g., –NH₂).
- Phototransistors : High charge-carrier mobility (µ ~10⁻³ cm²/V·s) is achieved via thin-film deposition .
Methodology: Fabricate devices using vacuum sublimation (10⁻⁶ Torr) and test via UV-vis spectroscopy (λ_max ~350 nm) and cyclic voltammetry (HOMO/LUMO ~-5.3/-2.1 eV) .
Q. How can computational chemistry predict reactivity patterns for further functionalization?
- Density Functional Theory (DFT) : B3LYP/6-311G(d,p) calculations predict electrophilic attack at the 4-position (chlorine substitution) and nucleophilic attack at the 2-position (phenyl group).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMSO) on reaction kinetics .
Validation: Compare computed IR spectra (e.g., C–Cl stretch at 550 cm⁻¹) with experimental FT-IR data .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
Case study: Discrepancies in NMR chemical shifts may arise from solvent polarity or impurities.
Q. What strategies optimize the synthesis of derivatives for high-throughput screening in material science?
- Parallel Synthesis : Use automated reactors to vary substituents (e.g., –Br, –CN) at the 2- and 7-positions.
- Catalytic Screening : Test Pd/Cu catalysts for Ullmann coupling to reduce reaction times (<6 hours) .
- Machine Learning : Train models on existing datasets (e.g., Cambridge Structural Database) to predict crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
